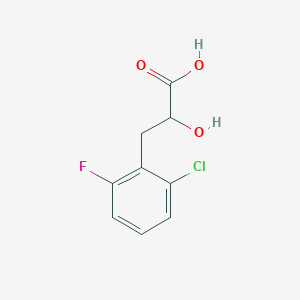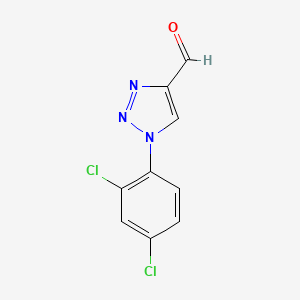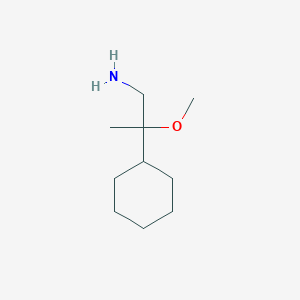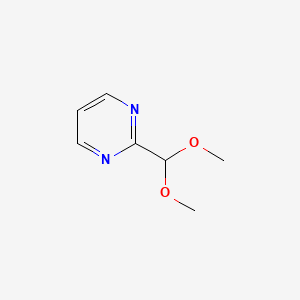
m-PEG12-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M-PEG12-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
M-PEG12-acid can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of m-PEG12-acid is C26H52O14 . Its molecular weight is 588.68 .Chemical Reactions Analysis
The terminal carboxylic acid of m-PEG12-acid readily reacts with primary and secondary amine under EDC, DCC, HATU or other amide coupling conditions to form a stable amide bond .Physical And Chemical Properties Analysis
M-PEG12-acid has a molecular weight of 588.68 . It is soluble in water, DMSO, DCM, and DMF . It is stored at -20°C .Scientific Research Applications
Protein PEGylation
m-PEG12-acid is used in the process of PEGylation, which involves the covalent attachment of polyethylene glycol (PEG) to proteins . PEGylation can increase the solubility and stability of proteins, reduce their immunogenicity, and enhance their pharmacokinetic properties .
Drug Delivery
The hydrophilic nature of m-PEG12-acid makes it an excellent candidate for drug delivery applications . It can be used to modify drug molecules to improve their water solubility, which can enhance the bioavailability of the drug .
Surface Modification
m-PEG12-acid can be used for surface modification to prevent protein adsorption and cell adhesion . This is particularly useful in the development of medical devices and implants .
Bioconjugation
The terminal carboxylic acid group of m-PEG12-acid can react with primary amine groups to form a stable amide bond . This property is useful in bioconjugation, where m-PEG12-acid can be used to link biomolecules together .
Chemical Synthesis
m-PEG12-acid can be used as a linker in chemical synthesis . The PEG spacer increases solubility in aqueous media, making it a valuable tool in the synthesis of complex molecules .
Biomaterials
The biocompatibility and non-immunogenic properties of m-PEG12-acid make it suitable for use in the creation of biomaterials . It can be incorporated into hydrogels, scaffolds, and other materials used in tissue engineering .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAKFNFKUHXFBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG12-acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol](/img/structure/B1455945.png)






